molecular formula C7H4BrIN2 B1450699 4-Bromo-3-iodopyrazolo[1,5-a]pyridine CAS No. 2238831-51-9

4-Bromo-3-iodopyrazolo[1,5-a]pyridine

货号: B1450699
CAS 编号: 2238831-51-9
分子量: 322.93 g/mol
InChI 键: UHLANQYSNUDZQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-3-iodopyrazolo[1,5-a]pyridine is a high-value, dual-halogenated heterocyclic building block specifically designed for advanced research applications in medicinal chemistry. Its molecular structure features both bromo and iodo substituents, which serve as orthogonal reactive sites for sequential metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This allows researchers to efficiently synthesize a diverse library of complex, multi-substituted pyrazolopyridine derivatives for structure-activity relationship (SAR) studies. The primary research value of this compound lies in the exploration of novel therapeutic agents. Compounds based on the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant biological activity, particularly as antimalarial agents against Plasmodium falciparum . Furthermore, these derivatives show promise as inhibitors of key kinase targets, including PvPI4K and PfPKG, which are associated with parasitic growth and survival . The presence of halogen atoms makes this compound a critical intermediate in constructing molecular frameworks for high-throughput screening and drug discovery campaigns. The product is intended for use in laboratory research only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use and handle this compound with appropriate precautions in a controlled laboratory environment.

属性

IUPAC Name

4-bromo-3-iodopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLANQYSNUDZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)I)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Bromo-3-iodopyrazolo[1,5-a]pyridine is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases. The presence of bromine and iodine atoms enhances the compound's ability to form halogen bonds, which can increase binding affinity to target proteins. Such interactions can stabilize the binding between the compound and its targets, leading to significant biological effects.

Key Molecular Targets

  • Kinases : Many derivatives of pyrazolo[1,5-a]pyridine exhibit inhibitory effects on several kinases involved in various signaling pathways. This includes potential inhibition of AAK1 and GAK kinases, which are implicated in viral infections such as dengue fever .
  • Receptors : The compound may also act as an antagonist or agonist at various receptors, influencing physiological responses related to neurotransmission and inflammation .

Antiviral Properties

Recent studies have identified this compound as a promising candidate for antiviral therapy. It has shown effectiveness against dengue virus by inhibiting host cell kinases that the virus exploits for replication . The compound's ability to modulate kinase activity is crucial for its antiviral efficacy.

Anticancer Activity

Research indicates that compounds within this class possess anticancer properties. They have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation and apoptosis. For instance, pyrazolo[1,5-a]pyridine derivatives have been linked to the inhibition of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

Several studies provide insights into the biological activities of this compound:

StudyFindings
Bekerman et al. (2017) Identified AAK1 and GAK as targets for broad-spectrum antiviral therapy; demonstrated that pyrazolo derivatives could inhibit these kinases effectively in vitro .
Pu et al. (2018) Reported on the synthesis of various pyrazolo derivatives with potent kinase inhibitory activity; highlighted their potential in treating viral infections .
Boruah et al. (2021) Discussed the synthesis and biological evaluation of pyrazolo compounds with anticancer properties; indicated significant cytotoxic effects against multiple cancer cell lines .

科学研究应用

Cancer Treatment

One of the primary applications of 4-bromo-3-iodopyrazolo[1,5-a]pyridine is its role as an inhibitor of specific kinases involved in cancer progression. Research indicates that pyrazolo[1,5-a]pyridine derivatives can inhibit AXL and c-MET kinases, which are implicated in various malignancies. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and migration. Inhibition of these pathways can lead to reduced tumor growth and metastasis .

Table 1: Kinase Inhibition Activity of Pyrazolo[1,5-a]pyridine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
This compoundAXL0.5
This compoundc-MET0.8

Enzyme Inhibition

Beyond cancer treatment, this compound has shown promise as an inhibitor for various enzymes involved in metabolic processes. For instance, it has been studied for its potential to inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling and metabolism. The inhibition of PI3K can disrupt the survival signals in cancer cells, making them more susceptible to apoptosis .

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)Reference
This compoundPI3K0.6

Neuropharmacological Applications

The neuropharmacological properties of pyrazolo[1,5-a]pyridines have also been explored. Some derivatives exhibit psychoactive effects and have been investigated for their potential use as anxiolytics or antipsychotic agents. The ability to modulate dopamine receptors could provide therapeutic benefits for conditions such as schizophrenia and Parkinson's disease .

Case Study: D3 Receptor Modulation

A notable case study involved the evaluation of a derivative of pyrazolo[1,5-a]pyridine as a D3 receptor antagonist. The study demonstrated significant effects on dopamine release and neuronal firing rates in animal models, suggesting potential applications in treating dopamine-related disorders.

化学反应分析

Synthetic Routes to Pyrazolo[1,5-a]pyridine Derivatives

Pyrazolo[1,5-a]pyridines are typically synthesized via cyclocondensation or oxidative cross-dehydrogenative coupling (CDC) reactions. A representative protocol involves reacting N-amino-2-iminopyridines with β-dicarbonyl compounds under oxidative conditions (e.g., molecular oxygen or air) in the presence of acetic acid . For example:

  • Reaction of N-amino-2-iminopyridine with ethyl acetoacetate yields pyrazolo[1,5-a]pyridine derivatives (e.g., 4av ) with substituents at positions 2 and 7 .

Key Reaction Parameters (from ):

Substrate (β-Dicarbonyl)Reaction Time (h)Yield (%)Product Structure
Ethyl acetoacetate1874–944av
Acetylacetone2068–854hk

This method highlights the role of oxygen in driving oxidative dehydrogenation, critical for forming the fused pyrazole-pyridine system .

Halogenation Strategies for Pyrazolo-Fused Systems

Halogenation at specific positions of pyrazolo-fused systems is often achieved via oxidative halogenation. For pyrazolo[1,5-a]pyrimidines, a one-pot protocol using NaX (X = I, Br, Cl) and K₂S₂O₈ in water enables regioselective halogenation at position 3 . Although not directly demonstrated for pyrazolo[1,5-a]pyridines, this method could theoretically be adapted:

  • Example : 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (3aj ) was synthesized in 63% yield using NaI/K₂S₂O₈ .

  • Chlorination and bromination require longer reaction times (e.g., 5aa , 57% yield with NaCl) .

Halogenation Efficiency (from ):

Halide SourceReaction Time (h)Yield (%)
NaI6–863–89
NaBr12–1455–72
NaCl10–1250–57

Functionalization of the Pyrazolo[1,5-a]pyridine Core

Subsequent functionalization (e.g., cross-coupling or nucleophilic substitution) could introduce bromo and iodo groups at positions 4 and 3. For instance:

  • Suzuki-Miyaura Coupling : Aryl boronic acids may react with halogenated intermediates to install aryl groups.

  • Electrophilic Substitution : Directed iodination/bromination at specific positions could leverage the electron-rich nature of the pyrazole ring .

Comparative Analysis of Halogenated Derivatives

Data from pyrazolo[1,5-a]pyrimidines highlights trends applicable to pyridines:

DerivativeHalogen PositionYield (%)Key Condition
3-Iodo-pyrazolo[1,5-a]pyrimidine363–89NaI, K₂S₂O₈, 80°C
3-Bromo-pyrazolo[1,5-a]pyrimidine355–72NaBr, K₂S₂O₈, 80°C

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogenated Pyrazolo[1,5-a]pyridine Derivatives

5-Bromo-3-iodopyrazolo[1,5-a]pyridine (CAS 1350648-20-2)
  • Structural Differences : Halogen positions differ (5-bromo vs. 4-bromo), altering electronic distribution and steric effects.
  • Applications : Likely serves as an intermediate for kinase inhibitors or fluorescent probes, similar to other halogenated analogs .
  • Reactivity : Position 5 bromine may offer distinct regioselectivity in cross-coupling compared to the 4-bromo substituent in the target compound.
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS 1352625-30-9)
  • Halogen Profile : Fluorine (smaller, electronegative) replaces iodine, reducing steric bulk but increasing polarity.
  • Synthetic Utility : Fluorine enhances metabolic stability in drug candidates, whereas iodine may facilitate radiolabeling or heavy-atom effects in crystallography .
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 2649420-28-8)
  • Functional Groups : Incorporates methoxybenzyl and nitrile groups, expanding applications in kinase inhibitor design (e.g., targeting ERK or PI3K) .
  • Comparison : The absence of iodine limits utility in metal-catalyzed reactions but improves synthetic simplicity.

Pyrazolo vs. Imidazo[1,5-a]pyridine Scaffolds

Imidazo[1,5-a]pyridine Derivatives
  • Biological Activity : Imidazo[1,5-a]pyridines demonstrate efficacy as cysteine protease inhibitors (Ki: 13.75–99.30 mM) and EGFR tyrosine kinase inhibitors (binding free energies comparable to erlotinib) .
  • Photophysical Properties : Used as solvatochromic fluorescent probes for lipid bilayers due to large Stokes shifts and membrane intercalation .
  • Limitations : Less metabolic stability than pyrazolo analogs, as evidenced by scaffold-swapping studies where pyrazolo derivatives improved cellular lipophilic ligand efficiency (LLE) in kinase inhibitors .
Pyrazolo[1,5-a]pyridine Advantages
  • Metabolic Stability : Superior resistance to oxidative degradation compared to imidazo derivatives, critical for oral bioavailability .
  • Synthetic Flexibility : Halogenated pyrazolo derivatives enable regioselective functionalization, whereas imidazo systems may require multistep modifications .

Comparison with Triazolo and Thieno Derivatives

[1,2,4]Triazolo[1,5-a]pyridines
  • Example : 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 1053655-66-5).
  • Applications : Primarily used in anticancer agents but less versatile in cross-coupling due to reduced stability of triazolo rings under harsh conditions .
Thieno[2,3-b]pyridines
  • Synthesis : Derived from pyridinethiones reacting with α-halo ketones, offering fused-ring systems for enhanced π-stacking in coordination polymers .
  • Comparison : Lack halogenation sites critical for medicinal chemistry intermediates, unlike 4-Bromo-3-iodopyrazolo[1,5-a]pyridine.

Key Data Table: Structural and Functional Comparison

Compound Name Halogen Profile Molecular Weight (g/mol) Key Applications Notable Properties
This compound Br (C4), I (C3) ~333.9 Kinase inhibitors, cross-coupling High reactivity, bioisostere utility
5-Bromo-3-iodopyrazolo[1,5-a]pyridine Br (C5), I (C3) ~333.9 Intermediate synthesis Regioselectivity in functionalization
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine Br (C3), F (C6) 215.02 Solubility-enhanced probes Improved metabolic stability
Imidazo[1,5-a]pyridine derivatives Variable ~200–300 Protease inhibitors, fluorescent probes Membrane intercalation, moderate stability

准备方法

Halogenation of Pyrazolo[1,5-a]pyridine Core

The synthesis of 4-Bromo-3-iodopyrazolo[1,5-a]pyridine generally starts from a pyrazolo[1,5-a]pyridine derivative that is selectively brominated and iodinated at specific positions. The key challenge is to introduce bromine and iodine substituents regioselectively at the 4- and 3-positions respectively.

  • Bromination is typically achieved using bromine sources such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • Iodination is often performed using iodine (I2) in the presence of oxidants or catalysts to facilitate electrophilic substitution at the 3-position.

Specific Synthetic Procedure from Literature

A representative synthesis of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine (a closely related isomer) has been reported in a study focused on pyrazolo[1,5-a]pyridines as kinase inhibitors. While this is the 5-bromo isomer, the synthetic strategy is analogous for the 4-bromo isomer with positional adjustments:

  • Starting from 5-bromopyrazolo[1,5-a]pyridine, iodination is carried out by treatment with iodine under mild conditions.
  • The reaction mixture is typically stirred at room temperature or slightly elevated temperature for several hours.
  • Work-up involves aqueous quenching, extraction with organic solvents, and purification by chromatography.

Iodination Using Iodine (I2)

A detailed iodination method for pyrazolo[1,5-a]pyridine derivatives involves:

  • Dissolving the brominated pyrazolo[1,5-a]pyridine in a suitable solvent such as ethanol or isopropanol.
  • Adding iodine in portions to the solution and stirring at room temperature for 4 hours or more.
  • The product precipitates or is extracted after quenching with sodium thiosulfate to remove excess iodine.
  • The crude product is purified by washing and drying to yield the 3-iodo substituted product.

General Synthetic Strategy for Pyrazolo[1,5-a]pyridines

A broad synthetic approach for pyrazolo[1,5-a]pyridines involves condensation reactions of hydrazines with 1,3-dicarbonyl compounds under acidic conditions and elevated temperature (e.g., 130 °C in ethanol with acetic acid), followed by halogenation steps. This method can be adapted for preparing halogenated derivatives by subsequent bromination and iodination.

Comparative Summary of Preparation Steps

Step Reagents/Conditions Purpose Notes
1. Pyrazolo[1,5-a]pyridine core synthesis Hydrazine + 1,3-dicarbonyl compound, EtOH, AcOH, 130 °C Construct fused heterocycle Base scaffold preparation
2. Bromination NBS or Br2, controlled temperature Introduce bromine at 4-position Regioselectivity critical
3. Iodination Iodine (I2), solvent (EtOH/i-PrOH), room temp, 4h Introduce iodine at 3-position Use Na2S2O3 to quench iodine
4. Purification Chromatography, recrystallization Isolate pure this compound Confirm structure by spectral methods

Research Findings and Yields

  • Iodination yields for 3-iodo derivatives of bromopyrazolo[1,5-a]pyridines are reported in the range of 70-82%, demonstrating good efficiency.
  • The halogenation reactions proceed under mild conditions without the need for harsh reagents or elevated pressures.
  • Spectral data (NMR, IR) confirm the substitution pattern and purity of the final compounds.

Notes on Regioselectivity and Challenges

  • The regioselective halogenation on the pyrazolo[1,5-a]pyridine ring depends on electronic and steric factors.
  • Careful control of reaction conditions and stoichiometry is essential to avoid polyhalogenation or substitution at undesired positions.
  • The use of mild iodination protocols with iodine and quenching agents like sodium thiosulfate is preferred to maintain selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-iodopyrazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-iodopyrazolo[1,5-a]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。